molecular formula C5H12N2S B7723704 N'-butylcarbamimidothioic acid

N'-butylcarbamimidothioic acid

Cat. No.: B7723704
M. Wt: 132.23 g/mol
InChI Key: GMEGXJPUFRVCPX-UHFFFAOYSA-N
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Description

N’-butylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the carbamimidothioic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butylcarbamimidothioic acid typically involves the reaction of butylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The general reaction scheme can be represented as follows:

  • Reaction of Butylamine with Carbon Disulfide: : [ \text{C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{H} ]

  • Oxidation: : [ \text{C}_4\text{H}_9\text{NHCS}_2\text{H} + \text{Oxidizing Agent} \rightarrow \text{N’-butylcarbamimidothioic acid} ]

Industrial Production Methods

In industrial settings, the production of N’-butylcarbamimidothioic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-butylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamimidothioic acid derivatives.

Scientific Research Applications

N’-butylcarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-butylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methylcarbamimidothioic acid
  • N-ethylcarbamimidothioic acid
  • N-propylcarbamimidothioic acid

Uniqueness

N’-butylcarbamimidothioic acid is unique due to its specific butyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds.

Properties

IUPAC Name

N'-butylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGXJPUFRVCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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